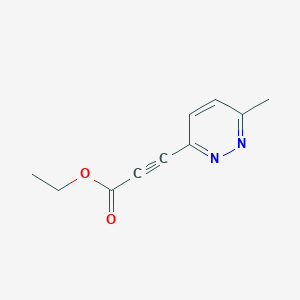![molecular formula C12H21N3 B1485081 {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097965-89-2](/img/structure/B1485081.png)
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Vue d'ensemble
Description
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, a cyclobutylmethyl group, and a propylamine group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine typically involves multiple steps starting from commercially available precursors. One common approach is:
Formation of Pyrazole Core: : Starting with an appropriate diketone and hydrazine hydrate, the pyrazole core is constructed through a cyclization reaction.
Introduction of Cyclobutylmethyl Group: : The cyclobutylmethyl group is introduced via alkylation of the pyrazole intermediate.
Attachment of Propylamine Chain: : The final step involves attaching the propylamine chain via reductive amination, using methylamine as the source of the amine group.
Industrial Production Methods
In an industrial setting, these synthetic steps can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is capable of undergoing various chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide, forming various oxo derivatives.
Reduction: : Undergoes reduction with reagents like sodium borohydride, typically targeting the pyrazole ring.
Substitution: : The amine group allows for various substitution reactions, forming amides or other substituted amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation Products: : Oxo derivatives, nitro compounds.
Reduction Products: : Fully saturated pyrazole derivatives.
Substitution Products: : Amides, substituted amines.
Applications De Recherche Scientifique
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine has diverse applications:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Serves as a probe to study biological processes involving amine-reactive enzymes.
Medicine: : Investigated for its potential as a pharmacological agent, targeting various receptors and enzymes.
Industry: : Employed in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The compound's effects are mediated through its interaction with specific molecular targets.
Molecular Targets: : Enzymes like monoamine oxidase, various receptors.
Pathways Involved: : Inhibition or activation of enzymatic activity, receptor binding leading to downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Comparing {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine to similar compounds highlights its unique features:
Similar Compounds: : {3-[1-(phenylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, {3-[1-(tert-butylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine.
Uniqueness: : The cyclobutylmethyl group imparts distinct steric and electronic properties, affecting its reactivity and biological activity.
There you go! Should we dive even deeper into any of these sections?
Propriétés
IUPAC Name |
3-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-7-3-6-12-8-14-15(10-12)9-11-4-2-5-11/h8,10-11,13H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGUDZMDGIIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)


![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)

![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)
